molecular formula C9H13N3O B13004611 N-(5-Aminopyridin-2-yl)isobutyramide

N-(5-Aminopyridin-2-yl)isobutyramide

Cat. No.: B13004611
M. Wt: 179.22 g/mol
InChI Key: QUJYWGNXJAJXGG-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)isobutyramide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is an amide derivative of pyridine, characterized by the presence of an amino group at the 5-position of the pyridine ring and an isobutyramide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopyridin-2-yl)isobutyramide typically involves the reaction of 5-aminopyridine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Aminopyridine+Isobutyryl chlorideThis compound\text{5-Aminopyridine} + \text{Isobutyryl chloride} \rightarrow \text{this compound} 5-Aminopyridine+Isobutyryl chloride→this compound

The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-(5-Aminopyridin-2-yl)isobutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopyridin-2-yl)acetamide
  • N-(5-Aminopyridin-2-yl)propionamide
  • N-(5-Aminopyridin-2-yl)butyramide

Uniqueness

N-(5-Aminopyridin-2-yl)isobutyramide is unique due to its specific structural features, such as the isobutyramide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C9H13N3O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,11,12,13)

InChI Key

QUJYWGNXJAJXGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC=C(C=C1)N

Origin of Product

United States

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